molecular formula C18H18N4OS B5229091 3-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER

3-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER

Cat. No.: B5229091
M. Wt: 338.4 g/mol
InChI Key: FASXDKMSVUGYLK-UHFFFAOYSA-N
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Description

3-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER is a complex organic compound featuring a triazole ring, a pyridine ring, and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyridine and allyl groups. The final step involves the formation of the ether linkage. Common reagents used in these reactions include alkyl halides, pyridine derivatives, and triazole precursors. Reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

Scientific Research Applications

3-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism by which 3-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER exerts its effects involves interactions with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity. The pyridine ring can interact with nucleic acids, affecting gene expression. Additionally, the allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER is unique due to its combination of a triazole ring, a pyridine ring, and an allyl group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-[5-[(3-methoxyphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-3-11-22-17(15-7-9-19-10-8-15)20-21-18(22)24-13-14-5-4-6-16(12-14)23-2/h3-10,12H,1,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASXDKMSVUGYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NN=C(N2CC=C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200031
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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